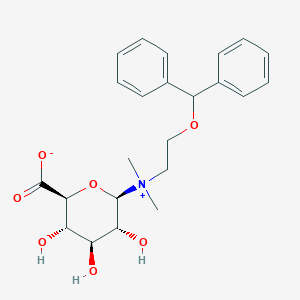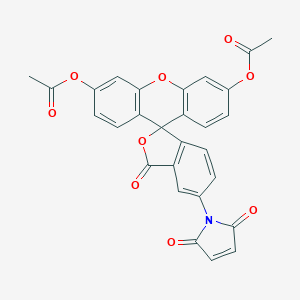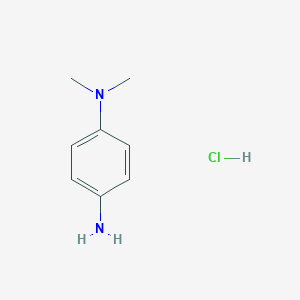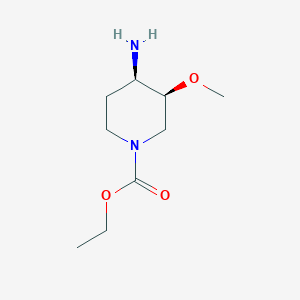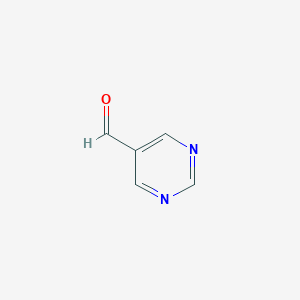
Pyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine-5-carbaldehyde, also known as 5-Pyrimidinecarboxaldehyde, is a chemical compound with the empirical formula C5H4N2O . It is used in the preparation of (S)- and ®-pyrimidyl alkanol by reacting with diisopropylzinc and (n-butyl)ethyl (n-hexyl) (n-propyl)methane .
Synthesis Analysis
The synthesis of Pyrimidine-5-carbaldehyde involves various methods. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Molecular Structure Analysis
The molecular structure of Pyrimidine-5-carbaldehyde consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The average mass of the molecule is 108.098 Da, and the monoisotopic mass is 108.032364 Da .
Chemical Reactions Analysis
Pyrimidine-5-carbaldehyde undergoes various chemical reactions. For instance, it reacts with diisopropylzinc and (n-butyl)ethyl (n-hexyl) (n-propyl)methane to form (S)- and ®-pyrimidyl alkanol . It also undergoes a sequence of reactions of SNAr, solvolysis, and Claisen–Schmidt condensation on symmetrically substituted 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .
Physical And Chemical Properties Analysis
Pyrimidine-5-carbaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 225.3±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 46.2±3.0 kJ/mol and a flash point of 92.6±26.3 °C .
Applications De Recherche Scientifique
Synthesis of Condensed Azines
Pyrimidine-5-carbaldehyde reacts with methyl 3-aminocrotonate to produce pyrido[2,3-d]pyrimidine, which further reacts to yield pyrimido[4,5,6-de][1,6]naphthyridine derivatives. These reactions showcase the compound's role in constructing complex heterocyclic frameworks, confirmed by XRD analysis (Bakulina, Ivanov, Dar'in, & Lobanov, 2014).
Asymmetric Synthesis without Chiral Additives
Enantiomerically enriched pyrimidyl alkanol, with either S or R configuration, is obtained from pyrimidine-5-carbaldehyde through reaction with diisopropylzinc, without the addition of chiral substances. This process, combined with asymmetric autocatalysis, leads to amplification of the enantiomeric excess, showcasing the compound's utility in asymmetric synthesis (Soai, Sato, Shibata, Komiya, Hayashi, Matsueda, Imamura, Hayase, Morioka, Tabira, Yamamoto, & Kowata, 2003).
Antimicrobial Activity
Pyrimidine-5-carbaldehyde derivatives have been synthesized and evaluated for their antimicrobial properties. The synthesis involves a one-pot, three-component reaction, leading to novel pyrimido[4,5-d]pyrimidine derivatives, which demonstrate significant antimicrobial activity (Abu-Melha, 2014).
Preparation of Pyrimidine-5-carbaldehydes
A facile synthetic route for pyrimidine-5-carbaldehydes from α-formylaroylketene dithioacetals has been described, highlighting a one-pot process that underscores the compound's accessibility and the efficiency of its synthesis (Mathews & Asokan, 2007).
Enantioselective Synthesis Using Chiral Silica
Highly enantioselective synthesis using artificially designed chiral inorganic materials like right- and left-handed helical silica has been achieved, leading to the enantiomerically enriched 5-pyrimidyl alkanol by reacting pyrimidine-5-carbaldehyde with diisopropylzinc (Sato, Kadowaki, Urabe, Jung, Ono, Shinkai, & Soai, 2003).
Safety And Hazards
Propriétés
IUPAC Name |
pyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c8-3-5-1-6-4-7-2-5/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREJAOSUHFGDBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375493 |
Source


|
| Record name | Pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-5-carbaldehyde | |
CAS RN |
10070-92-5 |
Source


|
| Record name | Pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine-5-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


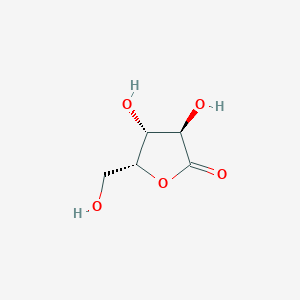
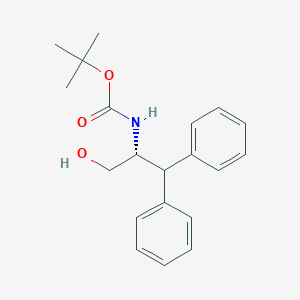

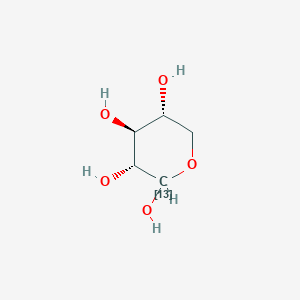
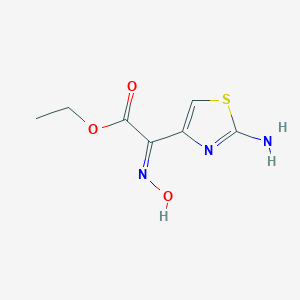
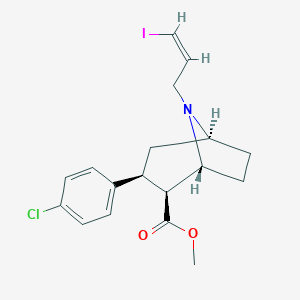
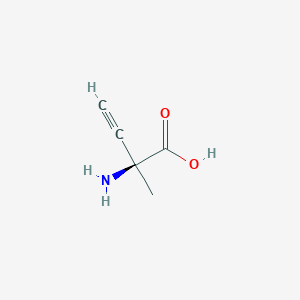
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B119739.png)
